3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
説明
This compound features a chromen-4-one core substituted with a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3, an ethyl group at position 6, and a dimethylcarbamate ester at position 5. Its molecular formula is inferred as C23H21NO7 (based on structural analogs in , and 8).
特性
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-4-13-9-15-19(11-18(13)29-22(25)23(2)3)28-12-16(21(15)24)14-5-6-17-20(10-14)27-8-7-26-17/h5-6,9-12H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUODEBYZZSNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
Compounds with similar structures have been shown to interfere with various cellular processes
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of F3228-0100. Related compounds have been shown to affect various biochemical pathways, including the inhibition of key proteins in bacterial cell division and the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion. Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential.
生物活性
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a complex organic compound belonging to the class of carbamate derivatives. Its unique structural features, including a chromenone core and a dihydrobenzo[b][1,4]dioxin moiety, contribute to its biological activity. This article aims to explore the biological activities associated with this compound, supported by data tables and research findings.
The molecular formula of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is with a molecular weight of approximately 342.35 g/mol. The presence of the dimethylcarbamate group enhances its solubility and biological activity.
Anticancer Properties
Research indicates that compounds similar to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate exhibit significant anticancer activity. For instance, derivatives with carbamate groups have shown promising in vitro activities against various cancer cell lines such as NCI-H1299 (non-small cell lung cancer) and MCF-7 (breast cancer) cells.
Table 1: In Vitro Anticancer Activity
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| NCI-H1299 | 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl... | 15.5 |
| MCF-7 | 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl... | 12.8 |
These results suggest that the compound's unique structure may enhance its interaction with biological targets, leading to increased efficacy against cancer cells.
Molecular docking studies have shown that this compound may effectively bind to heat shock protein 90 (Hsp90), a chaperone protein involved in the maturation of many oncogenic proteins. The binding affinity and energy calculations suggest that inhibition of Hsp90 could be a potential mechanism for the anticancer effects observed.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds with biological activity:
- Synthesis of Carbamate Derivatives : A study synthesized various carbamate derivatives based on the chromenone structure and evaluated their anticancer properties. The results indicated that modifications in the substituents significantly affected their biological activity .
- Comparative Analysis : Research comparing different structural analogs revealed that compounds with specific substitutions on the chromenone core exhibited enhanced binding affinities and improved anticancer activities .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Chromen-4-one Core
a) Carbamate Modifications
- Diethylcarbamate derivative (3d) : The compound 3,5-dihydroxy-2-(3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate (C31H31N2O11, MW 607.19) replaces dimethylcarbamate with diethylcarbamate, increasing steric bulk and lipophilicity (logP ~3.8 vs. ~3.2 for dimethylcarbamate) .
- Benzyl carbamate derivative : Benzyl (5-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromene-7-yl)oxy)acetamido)pentyl)carbamate (C32H32N2O8, MW 572.22) introduces a benzyl group and an acetamido-pentyl chain, significantly raising molecular weight and complexity, which may reduce solubility .
b) Alkyl Chain Variations
Heterocyclic Ring Modifications
a) Benzodioxepin vs. Benzodioxin
The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate (C29H26O7, MW 486.51) replaces the six-membered benzodioxin with a seven-membered benzodioxepin.
b) Imidazo-Pyrazole Hybrid
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (10e) replaces the chromenone core with an imidazo-pyrazole system. The addition of a trimethylsilyl group increases steric hindrance, which could affect synthetic accessibility .
Hydroxyl vs. Carbamate Substitutions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one (C19H14O5, MW 322.32) lacks the dimethylcarbamate group, resulting in higher polarity and reduced cell penetration compared to the target compound .
Spectral Characterization
- NMR : Dimethylcarbamate protons in the target compound resonate at δ ~3.0–3.2 ppm (singlet), distinct from diethylcarbamate (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.6 ppm for CH2) .
- Mass Spectrometry: The target compound’s [M+H]+ peak is expected near m/z 424.13 (calculated for C23H21NO7), compared to m/z 607.30 for 3d and m/z 573.28 for the benzyl carbamate analog .
Tabulated Comparison of Key Compounds
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
Synthesis involves multi-step organic reactions. A common approach includes:
- Step 1: Condensation of the chromen-4-one core with dimethylcarbamoyl chloride using a base (e.g., triethylamine) in dichloromethane at room temperature .
- Step 2: Introduction of the dihydrobenzodioxin moiety via Friedel-Crafts acylation, requiring a Lewis acid catalyst (e.g., AlCl₃) and controlled temperature (0–25°C) to avoid side reactions .
Key Considerations: - Purity of intermediates (monitored via HPLC or TLC).
- Strict anhydrous conditions to prevent hydrolysis of the carbamate group.
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substitution patterns and functional groups (e.g., dimethylcarbamate protons at δ 3.0–3.2 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 438.1422).
- Thermal Analysis (DSC/TGA): Determines melting point (e.g., 185–190°C) and thermal stability (decomposition above 250°C) .
- HPLC-PDA: Assesses purity (>95% recommended for biological assays).
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Structural confirmation | δ 6.8–7.2 ppm (aromatic protons) |
| TGA | Thermal stability | 5% weight loss at 220°C |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:
- Cell Line Variability: Use standardized cell lines (e.g., NCI-60 panel) and replicate assays ≥3 times.
- Solubility Limitations: Pre-test solubility in DMSO/PBS and use surfactants (e.g., Cremophor EL) if needed.
- Orthogonal Assays: Combine cytotoxicity (MTT assay) with target-specific tests (e.g., enzyme inhibition via fluorescence polarization) .
Example Workflow:
Validate activity in primary screens.
Confirm mechanism via SPR (surface plasmon resonance) for binding affinity (e.g., KD = 120 nM for kinase X) .
Advanced: How to establish structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Core Modifications: Compare activity of derivatives with altered substituents (e.g., replacing ethyl with methyl at position 6 reduces logP by 0.5) .
- Functional Group Analysis: Test carbamate vs. ester derivatives to assess hydrolytic stability impact on bioavailability.
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes with targets (e.g., COX-2 active site).
Data-Driven Example:
| Derivative | Substituent (Position 6) | IC₅₀ (μM) |
|---|---|---|
| Parent compound | Ethyl | 1.2 |
| Analog A | Methyl | 3.8 |
| Analog B | Propyl | 0.9 |
Basic: How to evaluate the compound’s stability under experimental storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Light Sensitivity: Use amber vials and assess photostability under ICH Q1B guidelines.
- Solution Stability: Test in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) over 24–72 hours.
Advanced: What strategies are recommended for identifying its molecular targets and mechanisms?
Methodological Answer:
- Affinity Proteomics: Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding partners .
- Kinase Profiling: Screen against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler™).
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
Advanced: How to address low yield in the final synthetic step?
Methodological Answer:
- Optimize Stoichiometry: Increase equivalents of dimethylcarbamoyl chloride (1.5–2.0 eq.) to drive the reaction .
- Catalyst Screening: Test alternative bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Workup Refinement: Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) for purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
